molecular formula C7H4F3N5 B061373 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine CAS No. 175334-70-0

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

Cat. No. B061373
M. Wt: 215.14 g/mol
InChI Key: BVMGCUMMBHFKRM-UHFFFAOYSA-N
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Description

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is a compound that belongs to a class of chemicals involving tetrazole and pyridine derivatives. These compounds are of interest due to their varied applications in chemistry and potential biological activities.

Synthesis Analysis

The synthesis of related tetrazole-pyridine compounds involves cycloaddition methods and other chemical reactions. For instance, Bhandari et al. (2000) synthesized pyridine-substituted triorganostannyltetrazoles using R3SnN3 and n-cyanopyridine in a cycloaddition method (Bhandari, Frost, Hague, Mahon, & Molloy, 2000).

Molecular Structure Analysis

The molecular structure of tetrazole-pyridine compounds can be studied using various spectroscopic methods. Ershov et al. (2023) confirmed the structure of a similar compound, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, through NMR, IR, UV–Vis spectroscopy, and X-ray diffraction analysis (Ershov et al., 2023).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complex structures. For example, compounds with pyridin-2-yl tetrazole form two-dimensional networks through hydrogen bonding as described by Rizk, Kilner, and Halcrow (2005) (Rizk, Kilner, & Halcrow, 2005).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structures and supramolecular interactions, are significant. Zhu et al. (2014) synthesized mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine and analyzed their 3D supramolecular networks through hydrogen bonds and weak molecular interactions (Zhu, Xing, Yang, & Li, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from related studies. Moustafa et al. (2020) developed an efficient synthesis method for N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, demonstrating the reactive nature of similar compounds (Moustafa et al., 2020).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine have been a subject of interest due to their potential applications in materials science and coordination chemistry. For instance, Ershov et al. (2023) demonstrated the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine through a Chan–Evans–Lam coupling reaction, highlighting the compound's structural and spectroscopic properties using a variety of techniques (Ershov et al., 2023). This showcases the compound's relevance in synthesizing complex molecules and understanding their structural characteristics.

Coordination Chemistry and Metal Complexes

The coordination chemistry involving pyridyl–tetrazole ligands has been extensively studied, with applications ranging from DNA binding to the development of new materials with unique properties. For example, Reddy et al. (2016) investigated copper complexes of pyridyl–tetrazole ligands, revealing their DNA-binding and antioxidant properties, thus indicating potential biomedical applications (Reddy et al., 2016). Similarly, Bond et al. (2012) explored the coordination reactions of isomeric pyridyl-tetrazole ligands with metals such as copper, cobalt, and iron, producing strongly colored solids that could have implications for the development of novel optical materials (Bond et al., 2012).

Photochemical and Photophysical Properties

The photophysical properties of tetrazolylpyridines and their derivatives have been studied to understand their potential applications in photovoltaic devices and light-emitting materials. Stagni et al. (2008) reported on the synthesis and characterization of iridium complexes with tetrazolate chelate ligands, showing a wide range of redox and emission properties, which could be leveraged in the design of organic light-emitting diodes (OLEDs) and other photonic devices (Stagni et al., 2008).

Supramolecular Chemistry

The role of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine and its derivatives in the formation of supramolecular structures has also been explored. Bhandari et al. (2000) synthesized pyridine-substituted triorganostannyltetrazoles, examining their crystal structures to understand the three-dimensional arrays held together by hydrogen bonds, which highlights the significance of these compounds in constructing complex molecular architectures (Bhandari et al., 2000).

Safety And Hazards

As with any chemical compound, handling “2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and biological activity1.


Future Directions

The future research directions could involve studying the compound’s reactivity, stability, and potential applications in various fields such as medicinal chemistry, material science, and synthetic chemistry1.


Please note that this is a general analysis based on the functional groups present in the compound. For a more accurate and detailed analysis, experimental data and studies specifically related to “2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine” would be required.


properties

IUPAC Name

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N5/c8-7(9,10)4-1-2-5(11-3-4)6-12-14-15-13-6/h1-3H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMGCUMMBHFKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380657
Record name 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

CAS RN

175334-70-0
Record name 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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